2-(Pyridin-2-YL)indoline

Description

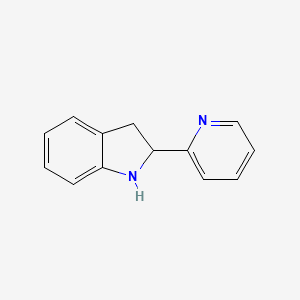

Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yl-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-2-6-11-10(5-1)9-13(15-11)12-7-3-4-8-14-12/h1-8,13,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYVFHCIQEACZNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyridin 2 Yl Indoline and Its Derivatives

General Organic Synthesis Strategies for Indoline-Pyridine Ring Systems

The creation of hybrid molecules featuring both indoline (B122111) and pyridine (B92270) rings necessitates versatile and efficient synthetic strategies. These generally involve either the coupling of pre-functionalized heterocyclic precursors or the construction of one ring system onto the other through annulation reactions.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forging C-C and C-N bonds, making them central to the synthesis of bi-heterocyclic systems like 2-(pyridin-2-yl)indoline. These methods typically involve the reaction of an organometallic reagent with an organic halide or pseudohalide. A common strategy is the direct C-H arylation, which couples a C-H bond of an indole (B1671886) with an aryl halide, or vice versa. For instance, a palladium(II)-catalyzed oxidative cross-coupling between pyridine N-oxides and N-substituted indoles can selectively form a bond between the C-2 position of the pyridine and the C-3 position of the indole. researchgate.net

Another prominent approach is the coupling of a functionalized indoline or indole with a functionalized pyridine. For example, an indole bearing a boronic acid or ester group can be coupled with a halopyridine under Suzuki-Miyaura conditions. Conversely, a haloindole can be coupled with a pyridine-based organometallic reagent. These reactions benefit from the continuous development of sophisticated ligands and catalysts that improve reaction yields, scope, and functional group tolerance. acs.org

Annulation reactions, which involve the formation of a new ring onto an existing structure, are fundamental to building the indole or indoline core. The Larock indole synthesis is a notable example of a palladium-catalyzed annulation process. This reaction typically involves the coupling of a 2-iodoaniline with a substituted alkyne to construct the indole ring system. researchgate.net By using a 2-alkynylpyridine as the alkyne component, this method can be adapted to directly synthesize 2-(pyridin-2-yl)indoles. ub.edu The regioselectivity of the Larock annulation can be influenced by steric and electronic factors, including the potential for the pyridine nitrogen to coordinate with the palladium catalyst during the reaction cycle. ub.edu

More recent developments have explored alternative catalysts and conditions for annulation, including iridium-catalyzed reactions and even electrochemical methods, to enhance sustainability and access different substitution patterns. slideshare.net Aryne chemistry also provides a route for annulation; for example, diethyl 2-(pyridin-2-ylmethylene)malonate can react with a benzyne precursor to form a pyrido[1,2-a]indole structure, showcasing how different reactive intermediates can be harnessed for ring formation. nih.gov These strategies highlight the versatility of annulation in constructing complex heterocyclic frameworks from simpler starting materials.

Specific Catalytic Approaches in this compound Synthesis

The synthesis of this compound and its derivatives is greatly facilitated by specific catalytic systems that offer high efficiency and selectivity. Palladium, rhodium, copper, and nickel catalysts are prominently featured in these transformations.

Palladium catalysis is a cornerstone for the synthesis of 2-arylindoles and their precursors. The Suzuki-Miyaura cross-coupling is a widely used method, which involves the reaction of an organoboron compound with an organic halide. For instance, a bromo-indole derivative can be coupled with a pyridineboronic acid, or an indoleboronic acid can be coupled with a bromopyridine, to form the C-C bond linking the two rings. nih.gov

Another powerful palladium-catalyzed approach is the direct C-H arylation of indoles, which avoids the pre-functionalization required for traditional cross-coupling. A one-step process has been developed that combines palladium-catalyzed oxidative dehydrogenation of an indoline to an indole, followed by a sequential C2-regioselective Heck-type reaction with an arylboronic acid, using O2 as the sole oxidant. nih.gov The Larock heteroannulation, a palladium-catalyzed reaction between an o-iodoaniline and an alkyne, is also a key method for creating 2,3-disubstituted indoles. researchgate.netub.edu

Below is a table summarizing typical conditions for palladium-catalyzed reactions used in the synthesis of pyridine-indole systems.

Table 1: Examples of Palladium-Catalyzed Reactions for Pyridine-Indole Synthesis

| Reaction Type | Catalyst/Precatalyst | Reactants | Base/Additive | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄ (5 mol%) | 2-Bromo-N-tosylindole, 2-(Tributylstannyl)pyridine | N/A | Toluene | 110 °C, 2 days | 66% |

| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂ (0.05 eq.) | Brominated Pyridin-2(1H)-one, Indole-4-boronic acid pinacol ester | Na₂CO₃ (2M aq.) | 1,4-Dioxane | Reflux, overnight | Variable |

| Larock Annulation | Pd(OAc)₂ | o-Iodoaniline, 2-Alkynylpyridine | LiCl | DMF | Variable | Good to Excellent |

| Oxidative Dehydrogenation / C-H Arylation | Pd(OAc)₂ | Indoline, Arylboronic Acid | None (O₂ as oxidant) | Toluene | 100 °C, 24h | Up to 95% |

Rhodium and copper co-catalytic systems have emerged as effective tools for C–H activation and annulation reactions to build indole derivatives. In these transformations, rhodium typically acts as the primary catalyst for C-H bond cleavage, while copper often serves as a co-catalyst or oxidant to facilitate the catalytic cycle. rsc.org

For example, a Rh(III)-catalyzed C-H activation and cascade annulation reaction between N-aryl-2-aminopyridines and propargylic alcohols can be used to assemble indole derivatives. In this process, a rhodium catalyst facilitates the ortho C(sp²)–H cleavage of the N-aryl group, followed by coordination with an alkynyl copper species formed in situ. This leads to a transmetalation step and subsequent annulation to form the indole ring. rsc.org The use of a copper co-catalyst, such as Cu(OAc)₂, is crucial for the efficiency of these transformations. rsc.org

Table 2: Example of Rhodium/Copper Co-Catalyzed Annulation

| Reaction Type | Catalyst System | Reactants | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| C-H Activation / Cascade Annulation | [RhCp*Cl₂]₂ (5 mol%), Cu(OAc)₂ (2.5 eq.) | N-Aryl-2-aminopyridine, Propargyl cycloalkanol | DCE | 100 °C, 12h | Up to 94% |

Nickel catalysis provides a cost-effective and powerful alternative to palladium for various cross-coupling reactions, including C-N bond formation essential for indoline synthesis. Nickel-catalyzed amination reactions, such as the Buchwald-Hartwig amination, can be employed to construct the indoline ring from a suitably functionalized precursor. These reactions are valuable for coupling aryl halides with amines. researchgate.net

A notable application of nickel catalysis is in dual-catalytic systems, such as nickel/photoredox catalysis, which enables the synthesis of indolines from iodoacetanilides and alkenes in a single step. nih.gov This method proceeds with high regioselectivity to form 3-substituted indolines. The mechanism involves multiple oxidation states of nickel (Ni(0)/Ni(I)/Ni(II)/Ni(III)), where the photoredox catalyst facilitates the single-electron transfer steps necessary to perform the challenging C-N bond-forming reductive elimination. nih.gov This approach demonstrates the utility of nickel in enabling novel reaction pathways for heterocycle synthesis.

Table 3: Example of Nickel-Catalyzed Indoline Synthesis

| Reaction Type | Catalyst System | Reactants | Additive | Solvent | Conditions | Yield |

|---|---|---|---|---|---|---|

| Nickel/Photoredox Annulation | NiBr₂·glyme, dtbbpy (ligand), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst) | 2-Iodoacetanilide, Alkene | Cs₂CO₃ | DMF | Visible Light, rt | High |

| Buchwald-Hartwig Amination | NiCl₂(DME) | Aryl Chloride, Amine | NaOtBu | 2-Methyl-THF | Variable | Good |

Copper-Catalyzed Cyclization Pathways

Copper-catalyzed reactions are pivotal in the synthesis of N-heterocycles, offering efficient and versatile routes to indoline scaffolds. These methods often proceed through mechanisms that involve the formation of new carbon-nitrogen bonds, leading to the desired cyclic structures.

One prominent approach is the copper(II)-catalyzed dearomative cyclization of indoles. This method can be used to construct N-fused indolines from N-acylindoles, forming a new C-N bond under mild conditions. d-nb.info For instance, the use of copper(II) trifluoromethanesulfonate (Cu(OTf)₂) as a catalyst has proven effective in yielding tetracyclic indolines. d-nb.info The reaction conditions, catalyst choice, and solvent can significantly influence the yield and selectivity of the cyclization process. d-nb.infonih.gov

Another strategy involves the cyclization reaction between N-alkylanilines and β-(trifluoromethyl)-α,β-unsaturated enones, catalyzed by copper. This process constructs C-2 trifluoromethylated indolinyl ketones and is believed to proceed through a radical mechanism initiated by a single-electron transfer. rsc.org Such copper-catalyzed pathways are attractive due to their operational simplicity, broad substrate scope, and good functional group tolerance. rsc.org

Furthermore, copper catalysis is instrumental in dual cyclization reactions for synthesizing complex structures like quinindolines, which contain both indole and quinoline subunits. nih.govnih.gov The mechanism can involve a Lewis acid-accelerated addition of aniline to a nitrile, followed by a copper-catalyzed C-N coupling to complete the fused ring system. nih.govnih.gov These reactions demonstrate the capacity of copper catalysts to facilitate sequential bond formations in a controlled manner.

Table 1: Examples of Copper Catalysts in Indoline Synthesis

Multi-Component and One-Pot Synthesis Protocols

Multi-component reactions (MCRs) and one-pot syntheses represent highly efficient strategies for constructing complex molecules like this compound and its derivatives from simple precursors in a single operation. These approaches are valued for their atom economy, reduced waste generation, and operational simplicity.

One-pot methodologies can combine sequential reactions, such as the reduction of a nitro group followed by an intramolecular hydroamination, to yield substituted indolines. For example, a palladium-mediated process can convert 2-allylnitrobenzene and hydrazine into 2-methylindolines in a single pot. researchgate.net Similarly, copper-catalyzed sequential multicomponent/C-N coupling reactions provide a pathway to substituted indolines. researchgate.net A highly effective one-pot synthesis of 2-aminoindoles has also been developed, which involves a gold(I)-catalyzed hydroamination followed by a copper(II) chloride-mediated oxidative cyclization of anilines and ynamides. rsc.org

MCRs are particularly powerful for generating libraries of structurally diverse compounds. The synthesis of indole-pyridine carbonitriles can be achieved through a one-pot, multi-component reaction, which has been explored for generating compounds with potential biological activities. tandfonline.comresearchgate.net These reactions often involve the condensation of an indole derivative, an aldehyde, a compound with an active methylene group, and an ammonium source. researchgate.netresearchgate.net The use of microwave irradiation can often accelerate these reactions, leading to higher yields in shorter time frames. researchgate.net

Table 2: Overview of Multi-Component/One-Pot Syntheses

Tautomeric and Conformational Control in Synthetic Pathways

The control of tautomerism and molecular conformation is a critical aspect of synthetic chemistry, as these factors can dictate the reactivity and ultimate structure of the product. In heterocyclic systems like those involving pyridine rings, tautomeric equilibria, such as the pyridone/hydroxypyridine forms, can significantly influence reaction pathways.

The pyrid-2-one tautomer is generally more stable than the 2-hydroxypyridine form, with the equilibrium being solvent-dependent; polar solvents tend to favor the keto (pyridone) form. mdpi.com This preference is crucial in designing synthetic routes, as the reactivity of the NH group in the pyridone differs from the OH group in the hydroxypyridine.

Conformational control can be achieved through the design of rigid molecular architectures or through supramolecular interactions. For instance, in complex molecules, steric hindrance can favor one conformer over another, thereby directing the outcome of a reaction. mdpi.com Supramolecular approaches, involving non-covalent interactions like hydrogen bonding, can be used to stabilize a specific tautomeric or conformational state. mdpi.comnih.gov In some systems, a proton can be forced into a 1,3-tautomeric shift upon binding to another molecule, and this new state can be kinetically trapped. mdpi.comnih.gov This "kinetic trapping effect" demonstrates a sophisticated level of control that can preserve a desired tautomeric form, which has implications for molecular sensing and the synthesis of specific isomers. mdpi.comnih.gov

Table 3: Factors Influencing Tautomeric and Conformational States

Chemical Reactivity and Transformation Mechanisms of 2 Pyridin 2 Yl Indoline

Oxidative Transformations of Indoline (B122111) Moieties within the Structure

The indoline portion of 2-(pyridin-2-yl)indoline is susceptible to oxidation, a common transformation for this heterocyclic system. A key oxidative process is the dehydrogenation of the indoline ring to form the corresponding indole (B1671886) structure. This aromatization can be achieved using various oxidizing agents.

One significant method involves a palladium(II)-catalyzed oxidative dehydrogenation. This process is often the initial step in a one-pot synthesis of 2-arylindoles from indolines. nih.govresearchgate.net Mechanistic studies suggest that the reaction begins with the coordination of the palladium(II) catalyst to the N-H bond of the indoline. nih.gov This is followed by an oxidative dehydrogenation to form an indole intermediate. nih.govresearchgate.net This transformation is significant as it converts the saturated heterocyclic core into an aromatic one, fundamentally altering the electronic properties and reactivity of the molecule. The general transformation is depicted below:

Table 1: Overview of Oxidative Dehydrogenation of Indoline

| Reactant | Catalyst | Oxidant | Product | Key Feature |

|---|---|---|---|---|

| Indoline | Pd(OAc)₂ | O₂ (air) | Indole | Aromatization of the five-membered ring. researchgate.net |

Another oxidative pathway for indoline derivatives involves dearomative cross-dehydrogenative coupling, which can lead to the formation of 2,2-disubstituted indolin-3-ones. mdpi.com This type of reaction introduces a ketone functionality at the C3 position and allows for the installation of a new substituent at the C2 position, highlighting the versatility of oxidative transformations in generating molecular complexity from the indoline scaffold. mdpi.com

Furthermore, the stability of the pyridin-2-yl moiety under certain oxidative conditions is a noteworthy aspect. Studies on manganese-based oxidation catalysis with pyridin-2-yl based ligands have shown that these ligands can decompose to pyridine-2-carboxylic acid in the presence of a manganese source, H₂O₂, and a base. researchgate.net This suggests that while the indoline part is readily oxidized, the pyridine (B92270) ring can also undergo transformation under specific, harsh oxidative conditions. researchgate.net

Reactions Involving Organoboron Species

The reaction of this compound with organoboron species, such as arylboronic acids, is a powerful method for carbon-carbon bond formation. This transformation is often coupled with the oxidative dehydrogenation of the indoline ring in a one-pot process to synthesize 2-arylindoles. nih.govresearchgate.net

In a palladium-catalyzed reaction, the indoline first undergoes oxidative dehydrogenation to form the 2-(pyridin-2-yl)indole intermediate. nih.gov Following this, the palladium catalyst facilitates a cross-coupling reaction between the indole intermediate and the organoboron reagent. Kinetic analysis has confirmed that the oxidative dehydrogenation of the indoline precedes the aryl transfer from the boronic acid. nih.gov The reaction sequence is outlined in the following table:

Table 2: Palladium-Catalyzed Reaction of Indoline with Phenylboronic Acid

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Coordination of Pd(II) to the N-H of indoline. | Indoline-Pd(II) complex. nih.gov |

| 2 | Oxidative dehydrogenation of indoline. | Indole intermediate. nih.govresearchgate.net |

| 3 | Transmetallation with arylboronic acid. | Pd-aryl species. nih.gov |

| 4 | C2-selective Heck-type arylation of the indole. | 2-Arylindole. nih.govresearchgate.net |

The efficiency and selectivity of this reaction are influenced by the nature of the palladium catalyst and the reaction conditions. The use of O₂ as the sole oxidant makes this a synthetically attractive and environmentally benign method. researchgate.net The ability to perform a sequential oxidative dehydrogenation and C2-regioselective Heck-type reaction in a single step provides a straightforward strategy for accessing diverse multi-substituted 2-arylindoles from simple indoline precursors. nih.govresearchgate.net

The reactivity of organoboron species containing a pyridine ring, such as 2-pyridylboronic esters, has also been investigated. These compounds can be generated in situ and used in cross-coupling reactions. researchgate.net This opens up possibilities for reactions where the organoboron species itself contains a pyridyl moiety, potentially leading to the synthesis of bipyridine-containing indole structures.

Bond Cleavage and Formation in Complex Cascade Reactions

The structure of this compound, with its multiple reactive sites, is well-suited for participation in complex cascade reactions involving the cleavage and formation of multiple bonds. While specific cascade reactions starting from this compound are not extensively detailed in the literature, the known reactivity of its components allows for the postulation of such transformations.

Cascade reactions are powerful synthetic tools that allow for the construction of complex molecular architectures in a single, efficient step. For instance, cascade reactions involving C-C bond cleavage and reformation have been utilized in the synthesis of other heterocyclic systems. rsc.org In the context of this compound, a hypothetical cascade could be initiated by the functionalization of the indoline nitrogen, followed by a ring-opening of the indoline core and subsequent reaction with the pyridine ring.

Enzymatic C-C bond cleavage in heterocyclic systems, such as the oxidative retro-aza-Prins reaction observed in piperidine (B6355638) rings, provides a precedent for complex bond cleavage events in nitrogen-containing heterocycles. nih.gov Such a reaction involves hydrogen abstraction followed by electron transfer, leading to ring opening. nih.gov While this is an enzymatic process, it highlights the potential for C-C bond cleavage in saturated nitrogen heterocycles like indoline under the right catalytic conditions.

The synthesis of other complex heterocyclic systems, such as indolizines, has been achieved through cascade reactions of pyridyl-enaminones. researchgate.net This demonstrates the utility of the pyridine moiety in directing cascade processes. A plausible cascade involving this compound could involve an initial reaction at the indoline part, which then triggers a subsequent cyclization or rearrangement involving the pyridine ring.

Functional Group Interconversions and Derivatization Strategies

The this compound scaffold can be readily modified through various functional group interconversions and derivatization strategies, targeting either the indoline or the pyridine ring.

The pyridine ring is particularly amenable to C-H functionalization. nih.gov For example, rhodium-catalyzed olefination of N-(pyridin-2-yl)amides has been reported, allowing for the introduction of alkene substituents onto the pyridine ring. nih.gov Such methodologies could be adapted to functionalize the pyridine moiety of this compound, providing access to a wide range of derivatives.

Furthermore, the synthesis of heteroarylated 2-pyridones from 2-bromopyridines via ruthenium-catalyzed domino reactions showcases a method for significant functional group interconversion on the pyridine ring. mdpi.com This transformation involves C-O, C-N, and C-C bond formations in a single process. mdpi.com

On the indoline side, derivatization can be achieved through reactions at the nitrogen atom or on the aromatic ring. The synthesis of spiro[indoline-3,2'-pyridines] through Lewis acid-catalyzed reactions of isatin-3-imines with acetylenedicarboxylates demonstrates a sophisticated derivatization that creates a complex spirocyclic system at the C3 position of the indoline. acs.org

The synthesis of dinuclear ligands based on terpyridine, which involves a Steglich esterification, is an example of how functional groups can be introduced onto pyridine-containing molecules. mdpi.com This strategy could be employed to attach long chains or other functional moieties to the pyridine ring of this compound, thereby modifying its physical and chemical properties.

Coordination Chemistry of 2 Pyridin 2 Yl Indoline As a Ligand System

Design Principles for N-Donor Ligands Incorporating Indoline (B122111) and Pyridine (B92270) Moieties

The design of ligands based on the 2-(Pyridin-2-YL)indoline scaffold is centered on creating specific coordination environments by leveraging the distinct properties of its two nitrogen donors. The indoline nitrogen acts as a saturated amine donor, while the pyridine nitrogen provides an aromatic imine donor site. This arrangement allows for the formation of a stable five-membered chelate ring upon coordination to a metal center.

A key design principle is the ability to tune the ligand's steric and electronic characteristics through substitution on either the indoline or pyridine rings. Introducing electron-donating or electron-withdrawing groups can modify the ligand's donor strength, which in turn influences the stability and reactivity of the resulting metal complexes. Furthermore, the N-H group on the indoline moiety offers a site for further functionalization, enabling the creation of tridentate or even tetradentate ligands. This modularity allows for the rational design of ligands tailored for specific metal ions and applications. The inherent chirality of the ligand at the indoline C2-position is another crucial design element, making it a valuable component in the field of asymmetric catalysis.

Formation and Characterization of Metal Coordination Complexes

This compound and its derivatives readily form coordination complexes with a variety of metals. The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction for determining the solid-state structure, NMR spectroscopy to probe the structure in solution, and UV-Vis spectroscopy to study the electronic properties.

The coordination chemistry of this compound with transition metals is well-established, leading to complexes with interesting structural and electronic features.

Ruthenium(II) Complexes: Ruthenium(II) complexes featuring this compound ligands have been synthesized and structurally characterized. For example, complexes of the type [Ru(bpy)₂(L)]²⁺ (where L is a this compound derivative and bpy is 2,2'-bipyridine) have been prepared, and their bidentate coordination mode has been confirmed through X-ray crystallography. These complexes often exhibit notable photophysical and electrochemical properties.

Iron(II) Complexes: The interaction of this compound-based ligands with iron(II) can lead to the formation of spin-crossover (SCO) complexes. In these systems, the spin state of the iron center can be switched between high-spin and low-spin states by external stimuli such as temperature or light. The ligand's structure plays a critical role in determining the SCO characteristics of the complex.

Copper(II) Complexes: this compound forms stable complexes with copper(II), which have been explored for their catalytic potential. The coordination geometry around the copper center is influenced by the specific ligand and any counter-ions present. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy are often used to characterize these paramagnetic complexes.

Table 1: Examples of Transition Metal Complexes with this compound Ligands

| Metal Ion | Example Complex Formula | Coordination Mode | Key Characteristics |

|---|---|---|---|

| Ruthenium(II) | [Ru(bpy)₂(L)]²⁺ | Bidentate N,N' | Photophysical and electrochemical activity |

| Iron(II) | [Fe(L)₃]²⁺ | Bidentate N,N' | Potential for spin-crossover (SCO) behavior |

| Copper(II) | [Cu(L)₂]²⁺ | Bidentate N,N' | Studied for catalytic applications |

L represents a this compound derivative

In addition to transition metals, this compound derivatives have been utilized as ligands for main-group elements like boron. The reaction of N-functionalized this compound with boranes can result in the formation of complexes featuring an intramolecular N→B coordination bond. These organoboron complexes are of interest for their potential applications in materials science and as fluorescent sensors. The coordination to boron is often confirmed using ¹¹B NMR spectroscopy.

Chelation Modes and Ligand Denticity in this compound Coordination

The denticity of the ligand can be readily expanded beyond bidentate. By introducing additional donor groups, typically through functionalization of the indoline nitrogen, tridentate or even tetradentate ligands can be synthesized. This versatility allows for the formation of more coordinatively saturated and stable complexes, often with well-defined geometries such as octahedral. This adaptability in denticity is a significant advantage of the this compound scaffold in the design of complex coordination compounds.

Supramolecular Architectures Directed by this compound Derivatives

The well-defined coordination vectors of this compound ligands, combined with their capacity for engaging in non-covalent interactions, make them excellent building blocks for constructing supramolecular assemblies. By selecting metal ions with specific coordination number and geometry preferences, it is possible to guide the self-assembly of these ligand-metal units into discrete polynuclear structures or extended coordination polymers.

The indoline N-H group plays a crucial role in directing these architectures, as it can act as a hydrogen bond donor to link adjacent metal complexes. Furthermore, the aromatic rings of the pyridine and indoline moieties can participate in π-π stacking interactions, which provide additional stabilization to the resulting supramolecular structure. These self-assembly processes can lead to the formation of one-, two-, or three-dimensional networks, including metal-organic frameworks (MOFs), with potential applications in areas such as gas storage and separation, owing to their potential porosity. The ability to modify the ligand structure provides a high degree of control over the topology and properties of the final supramolecular architecture.

Catalytic Applications of 2 Pyridin 2 Yl Indoline Based Systems

Metal-Mediated Catalysis Utilizing Indoline-Pyridine Ligands

The combination of pyridine (B92270) and indoline (B122111) functionalities provides a potent bidentate or pincer-type ligand system for various transition metals. Palladium complexes, in particular, have been synthesized and shown to be effective catalysts. For instance, palladium indolyl complexes bearing N-heterocyclic functionalities, including pyridine, have been prepared and their catalytic activities have been demonstrated in Suzuki C-C coupling reactions. These complexes serve as catalyst precursors for important carbon-carbon bond-forming reactions.

Rhodium catalysis has also been successfully applied to indolines featuring pyridine-like directing groups. In these systems, the pyridine moiety directs the rhodium catalyst to a specific C-H bond on the indoline ring, facilitating selective transformations. This approach has been used for the C7-selective carbonylation of indolines, demonstrating the directing ability of the pyridine ring in metal-mediated processes. The coordination of the metal to the pyridine nitrogen is a key step, bringing the catalytic center in close proximity to the target C-H bond.

The versatility of the indoline-pyridine scaffold is further highlighted by its ability to form complexes with various transition metals, which can then mediate a wide array of chemical transformations beyond cross-coupling, including hydrogenations, oxidations, and polymerizations, although these applications are less explored than C-H activation and cross-coupling reactions.

C-H Activation and Functionalization Catalysis

A significant application of 2-(pyridin-2-yl)indoline systems lies in their ability to facilitate the direct activation and functionalization of otherwise inert C-H bonds. The pyridine ring often serves as an effective directing group, coordinating to a metal catalyst and positioning it to selectively activate a specific C-H bond, typically at the C7 position of the indoline ring. This strategy avoids the need for pre-functionalized substrates and offers a more atom-economical approach to synthesis.

Rhodium(I) catalysts have been effectively used for the C7-selective alkoxycarbonylation and acylation of indolines bearing a pyrimidin-2-yl directing group, a close analogue of the pyridin-2-yl group. This reaction proceeds under additive-free and CO-free conditions, using dialkyl dicarbonates and carboxylic acid anhydrides as the carbonyl source. The directing group is crucial for the regioselectivity of the C-H activation step.

Similarly, palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in picolinamide (B142947) (PA)-protected β-arylethylamine substrates provides an efficient route to synthesize indoline compounds. The picolinamide group, which contains a pyridine-2-yl moiety, directs the palladium catalyst to the ortho-C-H bond of the aryl ring, leading to cyclization and the formation of the indoline structure. This transformation highlights the power of pyridine-based directing groups in constructing complex heterocyclic frameworks through C-H activation.

The general mechanism for these transformations involves the coordination of the metal catalyst to the pyridine nitrogen, followed by a concerted metalation-deprotonation (CMD) step or oxidative addition to activate the targeted C-H bond. This forms a metallacyclic intermediate which then reacts with a coupling partner before reductive elimination regenerates the catalyst and yields the functionalized product.

| Catalyst | Directing Group | Substrate | Coupling Partner | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [RhCl(CO)₂]₂ | Pyrimidin-2-yl | 1-(Pyrimidin-2-yl)indoline | Diethyl dicarbonate | Ethyl 1-(pyrimidin-2-yl)indoline-7-carboxylate | 96 | |

| [RhCl(CO)₂]₂ | Pyrimidin-2-yl | 1-(Pyrimidin-2-yl)indoline | Acetic anhydride | 1-(1-(Pyrimidin-2-yl)indolin-7-yl)ethan-1-one | 52 | |

| Pd(OAc)₂ | Picolinamide (PA) | N-(2-phenylethyl)picolinamide | (Intramolecular) | 1-Picolinoylindoline | 95 | |

| Pd(OAc)₂ | Picolinamide (PA) | N-(4-methoxy-2-phenylethyl)picolinamide | (Intramolecular) | 5-Methoxy-1-picolinoylindoline | 85 |

Cross-Coupling Catalysis Facilitated by this compound Derivatives

Derivatives of this compound are highly effective ligands for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Palladium complexes incorporating pyridinyl-indolyl ligands have demonstrated excellent catalytic activity for the coupling of aryl halides with arylboronic acids. The presence of the pyridinyl functionality on the indole (B1671886) ring system enhances the catalytic activity of the palladium center.

In a study of palladium complexes with indolyl-NNN-type ligands, a complex featuring a pyridin-2-yl substituent on the indole ring was used to catalyze the Suzuki coupling of 4-bromoacetophenone with phenylboronic acid. The reaction achieved a high degree of conversion, demonstrating the efficacy of this catalytic system. The catalyst's performance is influenced by factors such as the palladium precursor, base, solvent, and reaction temperature.

Beyond Suzuki reactions, these systems show potential in other cross-coupling reactions like the Heck reaction. A novel Pd(0)-catalyzed sequential Heck reaction/C-H activation/amination process has been developed to synthesize a variety of polycyclic indolines from iodobenzenes, olefins, and di-tert-butyldiaziridinone. This demonstrates the utility of palladium catalysis in complex, multi-step transformations leading to the indoline core structure. The pyridine moiety within the ligand framework can stabilize the catalytic species and modulate its reactivity to facilitate these challenging transformations.

| Catalyst Loading (mol %) | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1.0 | K₂CO₃ | Toluene | 70 | 0.5 | 88 |

| 1.0 | K₂CO₃ | Toluene | 70 | 1 | 96 |

| 1.0 | K₂CO₃ | Toluene | 70 | 2 | >99 |

| 0.5 | K₂CO₃ | Toluene | 70 | 0.5 | 94 |

| 1.0 | K₂CO₃ | Toluene | RT | 24 | 87 |

Mechanistic Investigations of Catalytic Cycles

The catalytic cycles involving this compound-based systems generally follow well-established pathways for transition metal catalysis, typically involving a sequence of oxidative addition, C-H activation or transmetalation, and reductive elimination.

In C-H activation catalysis, the cycle often begins with the coordination of the catalyst, for example, a Rh(I) species, to the pyridine directing group of the indoline substrate. This is followed by oxidative addition of a C-O bond from a coupling partner (like a dicarbonate) to form a Rh(III) intermediate. Subsequently, the key C7-selective C-H activation occurs, forming a six-membered rhodacycle. This intermediate then undergoes reductive elimination to yield the final product and regenerate the active Rh(I) catalyst. Similarly, in palladium-catalyzed intramolecular amination, the cycle is thought to proceed through a Pd(II)/Pd(IV) pathway involving C-H palladation, oxidation, and C-N reductive elimination.

For cross-coupling reactions like the Suzuki-Miyaura coupling, the generally accepted mechanism involves a Pd(0)/Pd(II) cycle. The cycle starts with the oxidative addition of an aryl halide to a Pd(0) complex, which is often formed in situ from a Pd(II) precatalyst. This creates a Pd(II)-aryl intermediate. The next step is transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide. The final step is reductive elimination from the resulting diorganopalladium(II) species, which forms the new C-C bond of the product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue. The pyridine-indoline ligand remains coordinated to the palladium center throughout the cycle, influencing its stability and reactivity at each step.

Spectroscopic and Advanced Structural Elucidation of 2 Pyridin 2 Yl Indoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the connectivity and three-dimensional structure of molecules in solution. For 2-(pyridin-2-yl)indoline, ¹H and ¹³C NMR would provide definitive evidence of its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the indoline (B122111) and pyridine (B92270) rings. The indoline portion features a chiral center at the C2 position, which would make the protons on the C3 carbon diastereotopic, likely resulting in separate signals.

Indoline Protons: The protons of the benzene (B151609) ring of the indoline moiety (H4' to H7') would appear in the aromatic region, typically between 6.5 and 7.2 ppm. The aliphatic protons at the C2 and C3 positions would be found further upfield. The single proton at C2 (the methine proton) would likely appear as a multiplet due to coupling with the C3 protons. The two protons at C3 would be expected between 3.0 and 3.6 ppm, similar to the parent indoline molecule. chemicalbook.com The NH proton signal would be a broad singlet, its chemical shift being sensitive to solvent and concentration.

Pyridine Protons: The protons on the pyridine ring would also resonate in the aromatic region, generally further downfield than the indoline aromatic protons due to the electron-withdrawing effect of the nitrogen atom. The H6 proton, being adjacent to the nitrogen, would be the most deshielded, likely appearing above 8.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data. It would show 13 distinct signals corresponding to the 13 carbon atoms in the molecule. The chemical shifts would confirm the presence of both the indoline and pyridine skeletons. The C2 carbon of the indoline ring, being a methine carbon attached to two nitrogen atoms (one directly, one via the pyridine ring), would have a characteristic chemical shift. The aliphatic C3 carbon would be significantly upfield, while the aromatic carbons would populate the 110-160 ppm region.

Conformational Analysis: 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) would be crucial for analyzing the preferred conformation of the molecule, specifically the relative orientation of the pyridine and indoline rings. Correlations between protons on the different rings would indicate their spatial proximity.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Indoline-NH | Variable (broad) | Solvent and concentration dependent |

| Indoline H4'-H7' | 6.5 - 7.2 | Aromatic region, typical ABCD spin system |

| Indoline H2 | ~4.5 - 5.5 | Methine proton, coupled to C3 protons |

| Indoline H3 | ~3.0 - 3.6 | Diastereotopic methylene protons |

| Pyridine H3-H5 | 7.2 - 7.8 | Aromatic region |

Note: This table is predictive and based on the analysis of parent compounds and related structures. Specific experimental data for this compound is not available in the cited literature.

Vibrational Spectroscopy (IR, Raman) in Structural Characterization

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show several characteristic absorption bands:

N-H Stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the secondary amine in the indoline ring.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH and CH₂ groups of the indoline ring would be observed just below 3000 cm⁻¹.

C=C and C=N Stretches: A series of bands in the 1400-1650 cm⁻¹ region would correspond to the C=C stretching of the aromatic benzene and pyridine rings, as well as the C=N stretching of the pyridine ring.

C-N Stretch: The C-N stretching of the indoline amine would be found in the 1250-1350 cm⁻¹ region.

Aromatic Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region would be indicative of the substitution patterns on both aromatic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring stretching vibrations, particularly the symmetric "ring breathing" modes of the pyridine and benzene rings, are typically strong and sharp in the Raman spectrum, appearing in the 990-1050 cm⁻¹ and 1570-1610 cm⁻¹ regions.

Table 2: Expected Principal IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (Indoline) | 3300 - 3400 |

| Aromatic C-H stretch | 3000 - 3100 |

| Aliphatic C-H stretch | 2850 - 3000 |

| Aromatic C=C / C=N stretch | 1400 - 1650 |

| C-N stretch | 1250 - 1350 |

Note: This table is predictive. Specific experimental IR and Raman data for this compound could not be located in the searched literature.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₃H₁₂N₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to a monoisotopic mass of 196.1000 Da.

The fragmentation of the molecular ion under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways:

Loss of the Pyridyl Group: Cleavage of the C2-C2' bond could lead to the loss of a pyridine radical, resulting in an indoline-based fragment, or loss of a pyridyl cation.

Ring Opening: The indoline ring could undergo fragmentation. A characteristic fragmentation for indolines is the loss of ethylene (C₂H₄) via a retro-Diels-Alder type reaction of the heterocyclic ring.

Benzylic Cleavage: The bond between C2 and C3 of the indoline ring is susceptible to cleavage.

Fragmentation of the Pyridine Ring: The pyridine ring itself can fragment through the loss of HCN.

A primary fragmentation would likely involve the cleavage of the bond connecting the two rings, leading to ions corresponding to the pyridine cation (m/z 78) and an indoline-based cation (m/z 118).

Note: A detailed experimental mass spectrum and fragmentation analysis for this compound is not available in the searched literature. The fragmentation pathways described are based on general principles of mass spectrometry for related heterocyclic compounds.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been found in the searched literature, a hypothetical analysis would be expected to reveal:

Conformation: The dihedral angle between the mean planes of the indoline and pyridine ring systems would be a key conformational parameter.

Bond Lengths and Angles: The C2-C3 bond in the indoline ring would be a saturated single bond (~1.54 Å), confirming the indoline structure as distinct from the aromatic indole (B1671886) analogue.

Intermolecular Interactions: In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds involving the indoline N-H group as a donor and the pyridine nitrogen atom as an acceptor (N-H···N). Pi-stacking interactions between the aromatic rings might also play a role in the crystal packing.

For comparison, the crystal structure of the related compound 2-(pyridin-2-yl)-1H-indole has been determined, confirming a largely planar conformation stabilized by intramolecular hydrogen bonding. nih.gov A similar analysis for the indoline derivative would be invaluable for understanding its solid-state conformation.

Table 3: Predicted Crystallographic Parameters (Hypothetical)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric |

| Key Dihedral Angle | Indoline-Pyridine twist angle |

Note: This information is hypothetical as no experimental crystal structure for this compound was found.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Solvatochromism

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound would be a composite of the electronic transitions of the indoline and pyridine chromophores.

Indoline Chromophore: The parent indoline shows absorption bands around 240 nm and 290 nm, which are related to the π→π* transitions of the benzenoid system.

Pyridine Chromophore: Pyridine exhibits π→π* transitions around 200 nm and 255 nm, and a weaker n→π* transition near 270 nm. researchgate.net

The spectrum of the combined molecule would likely show intense absorption bands below 300 nm. The conjugation between the two ring systems is disrupted by the saturated C2-C3 bond, so the spectrum would be expected to resemble a superposition of the two parent chromophores rather than a new, highly extended conjugated system.

Fluorescence Spectroscopy: Many indole derivatives are known to be fluorescent, but the fluorescence of the parent indoline is weak. The fluorescence properties of this compound would depend on the nature of the lowest excited singlet state. It is possible that the compound would exhibit fluorescence, with an emission maximum that could be sensitive to solvent polarity (solvatochromism) due to changes in the dipole moment upon excitation.

Solvatochromism: A study of the absorption and emission spectra in solvents of varying polarity would be informative. A significant shift in the emission maximum with solvent polarity would indicate a change in the charge distribution in the excited state compared to the ground state.

Note: Specific experimental UV-Vis and fluorescence spectra for this compound were not found in the available literature. The discussion is based on the known properties of the constituent chromophores.

Computational and Theoretical Investigations of 2 Pyridin 2 Yl Indoline

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to determine the optimized molecular geometry and electronic properties of heterocyclic compounds like 2-(pyridin-2-yl)indoline. DFT calculations, often employing functionals such as B3LYP, are instrumental in predicting bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, FMO analysis helps in understanding its nucleophilic and electrophilic behavior. youtube.com The HOMO, being the orbital most available to donate electrons, indicates regions of nucleophilicity, while the LUMO, the lowest energy orbital to accept electrons, points to electrophilic sites. youtube.com The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Representative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 4.6 |

Note: These are representative values based on typical DFT calculations for similar heterocyclic systems.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. For this compound, red-colored regions indicate negative electrostatic potential, highlighting areas prone to electrophilic attack, such as the nitrogen atom of the pyridine (B92270) ring. Blue-colored regions represent positive electrostatic potential, indicating sites susceptible to nucleophilic attack. This visual representation aids in understanding intermolecular interactions and the molecule's binding properties.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density. In the context of this compound, NBO analysis can quantify the stability arising from electron delocalization between the indoline (B122111) and pyridine rings. It also helps in understanding the nature of the chemical bonds and the hybridization of the atoms involved.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. rsc.orguci.edu It allows for the calculation of vertical excitation energies, oscillator strengths, and the simulation of UV-Vis absorption spectra. researchgate.net For this compound, TD-DFT calculations can predict its electronic transitions and provide insights into its photophysical properties. rsc.orgsemanticscholar.org This is crucial for understanding its behavior upon light absorption and its potential applications in areas such as photochemistry and materials science.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis of this compound involves exploring its potential energy surface to identify stable conformers and the energy barriers between them. nih.gov Computational methods, such as DFT, are employed to calculate the energies of different rotational isomers (rotamers) that arise from the rotation around the single bond connecting the indoline and pyridine rings. researchgate.netnih.gov This analysis helps in understanding the molecule's flexibility and the preferred spatial arrangement of its constituent rings, which can be influenced by intramolecular hydrogen bonding. researchgate.netnih.gov

Table 2: Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 0 | 2.5 |

| B | 60 | 0.0 |

| C | 120 | 1.8 |

| D | 180 | 3.0 |

Note: Representative data illustrating the energy landscape. The dihedral angle refers to the C-C-N-C bond between the rings.

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For reactions involving this compound, DFT calculations can be used to map out the entire reaction pathway, including the structures and energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction kinetics. By modeling the step-by-step transformation, researchers can gain a deeper understanding of the factors that control the reaction's outcome and selectivity.

Intermolecular Interactions and Supramolecular Assembly Prediction (e.g., Hirshfeld Surface Analysis)

While specific Hirshfeld surface analysis studies on this compound are not available in the current literature, this computational tool is highly effective for analyzing intermolecular interactions in crystalline solids. The analysis involves partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This partitioning defines a unique surface for each molecule, known as the Hirshfeld surface.

By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, a detailed picture of the intermolecular contacts can be obtained. The dnorm map is particularly useful as it highlights regions of close contact between neighboring molecules, which are indicative of intermolecular interactions. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds, while blue regions represent longer contacts.

For a molecule like this compound, which contains both pyridine and indoline moieties, a variety of intermolecular interactions would be expected to govern its supramolecular assembly. These would likely include:

π-π stacking: Interactions between the aromatic rings of the pyridine and indoline systems are highly probable. These can be parallel-displaced or T-shaped interactions, contributing significantly to the crystal packing.

C-H···π interactions: The hydrogen atoms attached to the carbon atoms of one molecule can interact with the π-electron clouds of the aromatic rings of a neighboring molecule.

N-H···N hydrogen bonds: The secondary amine in the indoline ring can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, leading to the formation of strong hydrogen bonds.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. Each point on the plot represents a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of the points are characteristic of specific types of interactions.

In analogous heterocyclic compounds, Hirshfeld surface analysis has revealed the relative contributions of different intermolecular contacts. For instance, in a cadmium(II) complex containing pyridin-2-ylmethyl moieties, Hirshfeld analysis showed that H···H interactions were the most dominant, accounting for 51.2% of the total contacts, followed by Cl···H/H···Cl (13.9%), C···H/H···C (12.3%), and S···H/H···S (11.8%) interactions. nih.govnih.govresearchgate.net For this compound, a similar quantitative breakdown would be expected, with a significant contribution from H···H and C···H/H···C contacts, alongside specific contributions from N-H···N interactions.

Table 1: Predicted Intermolecular Interactions for this compound and Their Significance

| Interaction Type | Donor/Acceptor Groups | Predicted Significance in Supramolecular Assembly |

| N-H···N Hydrogen Bond | Indoline N-H (donor), Pyridine N (acceptor) | High: Likely a primary directional force in crystal packing. |

| π-π Stacking | Pyridine ring, Indoline benzene (B151609) ring | High: Important for stabilizing the crystal lattice through aromatic interactions. |

| C-H···π Interactions | Aromatic/aliphatic C-H bonds, π-systems of rings | Moderate: Contributes to the overall cohesion of the molecular assembly. |

| H···H Contacts | Various hydrogen atoms on the molecule | High: Typically constitute a large percentage of the surface contacts, reflecting van der Waals forces. |

| C···H/H···C Contacts | Carbon and hydrogen atoms | Moderate to High: Significant contributors to the overall packing efficiency. |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of chemicals from their molecular structure. meilerlab.orgresearchgate.net These models are built by finding a statistically significant correlation between a set of molecular descriptors and an experimental property. Molecular descriptors are numerical values that encode different aspects of the molecular structure, such as steric, electronic, and lipophilic properties.

Currently, there are no specific QSPR studies published for this compound. However, the principles of QSPR can be applied to predict a wide range of its properties, which would be invaluable for assessing its potential in various applications, including medicinal chemistry and materials science.

To develop a QSPR model for this compound and its analogues, the following steps would be undertaken:

Data Set Collection: A dataset of structurally related compounds with known experimental values for a specific property (e.g., solubility, melting point, biological activity) would be compiled.

Molecular Descriptor Calculation: A variety of molecular descriptors would be calculated for each compound in the dataset. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 2D and 3D descriptors (e.g., topological indices, quantum chemical descriptors).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that relates the descriptors to the property of interest. nih.gov

Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques.

For pyridine-indole hybrids, QSPR and more specifically, Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand their biological activities. tandfonline.com For instance, in a series of 1,4-dihydropyridines and pyridines, QSAR models were developed to identify compounds with potent P-glycoprotein inhibition and reduced Ca2+ channel binding, providing insights into the contribution of electronic, steric, and lipophilic factors. nih.gov Such studies highlight the potential of QSPR to guide the design of new this compound derivatives with optimized properties.

Table 2: Examples of Molecular Descriptors and Their Potential Relevance for QSPR Studies of this compound

| Descriptor Class | Example Descriptors | Property Prediction Relevance |

| Constitutional | Molecular Weight, Number of N atoms | Basic physical properties (e.g., boiling point, density). |

| Topological | Wiener index, Kier & Hall connectivity indices | Lipophilicity (LogP), aqueous solubility, boiling point. |

| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, UV-Vis absorption, biological activity. |

| Geometrical (3D) | Molecular surface area, Molecular volume | Transport properties, binding affinity to biological targets. |

The application of QSPR methodologies to this compound could facilitate the prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is a critical step in the drug discovery process. By understanding the relationship between the molecular structure and these properties, it becomes possible to computationally screen virtual libraries of derivatives to identify candidates with improved pharmacokinetic and safety profiles.

Advanced Materials Science and Optoelectronic Applications of 2 Pyridin 2 Yl Indoline Derivatives

Integration into Organic Electronic Devices

Derivatives of 2-(pyridin-2-yl)indoline have been investigated for their potential as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs). A study on a pyridine-annulated fused-indole scaffold, a related structural motif, demonstrated its utility as a high triplet energy (~2.92 eV) HTM for solution-processed OLEDs. researchgate.net This material exhibited excellent thermal stability and well-matched frontier molecular orbital energy levels with the emissive layer, facilitating efficient hole transport. researchgate.net The resulting green phosphorescent OLEDs achieved a maximum external quantum efficiency of 15% and a high brightness of approximately 24,000 cd/m² at a low turn-on voltage of 2.5 V. researchgate.net

In a similar vein, functional pyridine-appended pyrene derivatives have been developed and studied as HTMs for OLED applications. nih.govacs.org These materials possess suitable highest occupied molecular orbital (HOMO) values (around 5.6 eV) for efficient hole injection from the indium tin oxide (ITO) electrode to the light-emitting layer. researchgate.netnih.gov Devices incorporating these pyrene-pyridine hybrids demonstrated stable performance with low efficiency roll-off. For instance, an OLED with a bromo-substituted pyrene-pyridine HTM reached a maximum luminance of 17,300 cd/m² with a current efficiency of 22.4 cd/A. nih.gov The twisted geometry between the pyrene and pyridine (B92270) units in some of these molecules, confirmed by crystal structure analysis, indicates poor π-electronic communication, which can be a desirable trait for maintaining high triplet energies in HTMs. researchgate.netnih.gov

Furthermore, π-systems containing pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments have been investigated as electron-transporting organic semiconductors. nih.gov These materials exhibit efficient intramolecular charge transfer and good hole-blocking and electron-injecting properties, making them suitable for use in organic electronic devices like OLEDs. nih.gov

| Device Type | Hole Transport Material | Maximum External Quantum Efficiency (EQE) | Maximum Luminance (cd/m²) | Turn-on Voltage (V) | Reference |

|---|---|---|---|---|---|

| Green Phosphorescent OLED | Pyridine-annulated fused-indole (TW-01) | 15% | ~24,000 | 2.5 | researchgate.net |

| Solution-Processed OLED | Pyrene-Pyridine with Bromo substituent (Py-Br) | 9% | 17,300 | Not specified | nih.gov |

Fluorescent and Luminescent Material Development

The inherent photophysical properties of the this compound scaffold and its analogues have led to their use in the development of novel fluorescent and luminescent materials. Platinum(II) complexes incorporating unsymmetrical ligands based on the bis(2-pyridylimino)isoindolate (BPI) framework, which shares structural similarities with this compound, have been synthesized and characterized. nih.gov These complexes can exhibit deep red photoluminescence, and their emission characteristics can be tuned by modifying the heterocyclic donors within the ligand structure. nih.gov

Similarly, other platinum(II) complexes with 1,3-bis(2-pyridylimino)isoindoline (BPI) derivatives display orange to red luminescence in both solution and solid states at room temperature. researchgate.net The photophysical properties of these materials can be further adjusted by introducing electron-withdrawing or electron-donating groups to the BPI ligand. researchgate.net Theoretical studies suggest that the emission in these complexes originates from a combination of intraligand and metal-to-ligand charge-transfer excited states. researchgate.net

In the realm of purely organic materials, the combination of indole (B1671886) and pyrimidine moieties within a single molecule has been shown to produce effective solid-state luminescence. nih.govacs.org The photoluminescence behavior of these compounds is dependent on the molecular aggregation, with some derivatives showing opposing emission behavior in solution versus the solid state. nih.gov Furthermore, pyridin-1(2H)-ylacrylates have been synthesized and their fluorescent properties were found to be tunable by altering the substituents on the molecular framework. nih.govresearchgate.net

| Material Type | Ligand/Core Structure | Emission Color | Key Features | Reference |

|---|---|---|---|---|

| Platinum(II) Complex | Unsymmetrical Bis(2-pyridylimino)isoindolate (BPI) analogue | Deep Red | Tunable emission via ligand modification | nih.gov |

| Platinum(II) Complex | 1,3-bis(2-pyridylimino)isoindoline (BPI) derivative | Orange to Red | Luminescent in solution and solid state | researchgate.net |

| Organic Solid-State Material | Indole and Pyrimidine moieties | Varies | Luminescence dependent on aggregation | nih.govacs.org |

| Organic Fluorophore | Pyridin-1(2H)-ylacrylate | Varies | Fluorescent properties tunable by substituents | nih.govresearchgate.net |

Application in Molecular Sensors and Probes

The ability of the this compound structure to coordinate with metal ions and participate in hydrogen bonding interactions has made its derivatives attractive candidates for the development of molecular sensors and probes. Indole-based fluorescent chemosensors have been designed for the detection of various ions. For instance, an indole-based probe demonstrated a significant fluorescence increase in the presence of Zn²⁺, with a detection limit of 0.41 μM, which is well below the World Health Organization's guideline for zinc in drinking water. mdpi.com This sensor was also successfully applied to detect Zn²⁺ in living zebrafish. mdpi.com

Other indole-based chemosensors have been developed for the detection of fluoride ions, exhibiting a "turn-on" fluorescence response and a color change from colorless to yellow. spectroscopyonline.com These sensors can achieve very low detection limits, on the order of nanomolars, and have been used for bioimaging of fluoride ions in living cells. spectroscopyonline.com The sensing mechanism is often attributed to hydrogen bonding between the indole N-H proton and the target anion. spectroscopyonline.com

Pyridine derivatives have also been utilized as fluorescent sensors for various cations, including toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. mdpi.com The binding of these metal ions to the nitrogen atoms of the pyridine moieties leads to distinct fluorescent responses, allowing for their identification and detection in aqueous environments. mdpi.com

| Sensor Type | Target Analyte | Detection Limit | Sensing Mechanism | Key Application | Reference |

|---|---|---|---|---|---|

| Indole-based fluorescent chemosensor | Zn²⁺ | 0.41 μM | Coordination | Detection in biological systems (zebrafish) | mdpi.com |

| Indole-based fluorescent chemosensor | F⁻ | 3.2 nM | Hydrogen bonding | Bioimaging in living cells | spectroscopyonline.com |

| Pyridine-based fluorescent sensor | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Not specified | Coordination | Detection of toxic heavy metals in water | mdpi.com |

Photovoltaic and Energy Conversion System Components

In the field of solar energy conversion, derivatives of this compound have been explored as sensitizer dyes in dye-sensitized solar cells (DSSCs). New thiophenyl-bridged triarylamine-donor-based dyes with pyridyl anchoring groups and indolium acceptors have been synthesized and studied. uea.ac.ukresearchgate.net These dyes exhibit broadened and red-shifted UV-vis absorption spectra with high extinction coefficients, extending their light-harvesting capabilities beyond 700 nm. uea.ac.ukresearchgate.net Theoretical calculations indicate strong donor-acceptor communication and a high degree of charge separation in the excited state, which are ideal characteristics for sensitizer dyes. uea.ac.ukresearchgate.net A phenylpyridyl anchored bis-indolium dye achieved a power conversion efficiency of 0.097% in a p-type DSSC. uea.ac.ukresearchgate.net

| Dye System | DSSC Type | Power Conversion Efficiency (PCE) | Short-Circuit Current (Jsc) (mA cm⁻²) | Open-Circuit Voltage (Voc) (mV) | Reference |

|---|---|---|---|---|---|

| Phenylpyridyl anchored bis-indolium | p-type | 0.097% | 3.04 | 97 | uea.ac.ukresearchgate.net |

| Indoline (B122111) dye D205 (co-sensitized with MK2) | n-type | Not specified (improved fill factor) | Not specified | Not specified | nih.gov |

Research into Nonlinear Optical Applications

The potential of this compound derivatives in the field of nonlinear optics (NLO) has also been a subject of investigation. A theoretical study using density functional theory (DFT) explored the second-order NLO responses of carboranyl-substituted indole/indoline compounds. nih.gov Carboranes are known for their high stability and unique electronic properties. nih.gov The study found that the first hyperpolarizabilities (a measure of the second-order NLO response) of these molecules can be significantly enhanced by introducing a strong electron-withdrawing group in the closed-ring (indoline) forms, while a strong electron-donating group is beneficial for the open-ring (indole) forms. nih.gov This indicates that the NLO properties of these compounds can be tuned by carefully selecting the substituents. nih.gov

The enhancement of the first hyperpolarizabilities was attributed to obvious charge transfer transitions, as revealed by time-dependent DFT calculations. nih.gov The charge transfer patterns were found to be significantly different between the closed-ring and open-ring forms. nih.gov This research highlights the potential for designing novel this compound derivatives with tailored NLO properties for applications in photonics and optoelectronics. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(pyridin-2-yl)indoline, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Buchwald-Hartwig amination) or cyclization strategies using indole/pyridine precursors. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) for catalytic steps, but lower temperatures (<50°C) for acid-sensitive intermediates .

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while dichloromethane is preferred for acid-mediated cyclizations .

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like XPhos for efficient coupling .

- Optimization : Use design-of-experiment (DoE) approaches to systematically vary pH, solvent ratios, and catalyst loading. Confirm purity via HPLC or GC-MS .

Q. How can the structural integrity of this compound be confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridyl protons at δ 8.2–8.6 ppm; indoline NH at δ 5.5–6.0 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₃H₁₁N₂: calc. 195.0922) .

- X-ray Crystallography : Resolve bond angles and confirm stereochemistry in crystalline derivatives .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer :

- Biological Targets : Acts as a scaffold for kinase inhibitors (e.g., KRASG12C inhibitors) and antimicrobial agents due to dual indoline-pyridine pharmacophores .

- In Vitro Assays : Screen for cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) using HEK-293 or HeLa cell lines .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of electrophilic substitutions on this compound?

- Methodological Answer :

- Electrophilic Aromatic Substitution (EAS) : Pyridine directs electrophiles to the indoline’s 5- or 7-position. Use DFT calculations to predict reactivity (e.g., Fukui indices) .

- Solvent Effects : Nitration in HNO₃/H₂SO₄ favors 5-nitro derivatives, while acetylation in Ac₂O/FeCl₃ targets the 7-position .

- Experimental Validation : Monitor reaction progress via TLC and isolate products for NMR/LC-MS characterization .

Q. How can computational methods elucidate the binding mechanism of this compound to biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., thymidylate kinase). Focus on hydrogen bonding with pyridyl N and hydrophobic contacts with indoline .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions (pH 7.4, 310 K) .

- Validation : Compare computational ΔG values with experimental ITC/Kd data to refine force fields .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Data Triangulation : Cross-validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cellular assays) to rule out off-target effects .

- Structural Confounds : Check for impurities (e.g., residual Pd in coupling reactions) via ICP-MS, which may artificially inflate activity .

- Meta-Analysis : Use tools like RevMan to statistically aggregate data from independent studies and identify outliers .

Recommendations for Future Research

- Explore photophysical properties for optoelectronic applications (e.g., OLEDs) using time-resolved fluorescence .

- Investigate enantioselective synthesis to access chiral derivatives for asymmetric catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.